1-Methylquinoxalin-1-ium

Description

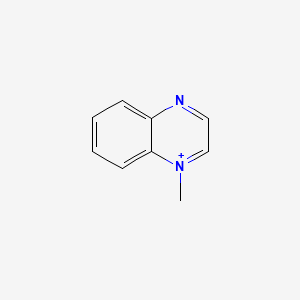

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylquinoxalin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N2.HI/c1-11-7-6-10-8-4-2-3-5-9(8)11;/h2-7H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETAJGFQEVXMLG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=NC2=CC=CC=C21.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942784 | |

| Record name | 1-Methylquinoxalin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-03-3 | |

| Record name | NSC34643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylquinoxalin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum chemical method used to examine the electronic structure of many-body systems. It is widely employed for calculations on quinoxaline (B1680401) derivatives and their salts due to its favorable balance of computational cost and accuracy. uctm.edugoogle.com

Geometry Optimization and Electronic Structure

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the 1-Methylquinoxalin-1-ium cation. cp2k.orggaussian.comscm.com The process involves finding the minimum energy structure on the potential energy surface. Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(2d,2p) to ensure reliable results. uctm.edu

The optimized geometry reveals key structural parameters. For the this compound cation, the planarity of the quinoxaline ring system is a crucial feature, though the methyl group introduces a non-planar element. The positive charge is not localized on a single atom but is distributed across the heterocyclic ring system, a characteristic feature of such aromatic cations. This delocalization is fundamental to its electronic structure and stability.

Table 1: Selected Calculated Structural Parameters for Quinoxaline Derivatives (Note: Data for the specific this compound cation is often part of broader studies on quinoxaline derivatives. The following table is representative of typical bond lengths found in related structures.)

| Parameter | Typical Bond Length (Å) | Method/Basis Set |

| C-C (in benzene (B151609) ring) | 1.39 - 1.42 | B3LYP/6-31G+(d,p) |

| C-N (in pyrazine (B50134) ring) | 1.33 - 1.37 | B3LYP/6-31G+(d,p) |

| C-C (pyrazine ring) | 1.40 - 1.45 | B3LYP/6-31G+(d,p) |

| N-CH₃ | ~1.47 | B3LYP/6-31G+(d,p) |

This table is illustrative. For precise values for this compound, specific computational studies on this exact molecule should be consulted.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. samipubco.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and polarizability. nih.govresearchgate.net

For this compound, the HOMO is typically located on the electron-rich parts of the quinoxaline ring system, while the LUMO is distributed over the electron-deficient regions, which are enhanced by the positive charge. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater ability to engage in charge transfer interactions. nih.gov In studies of related quinoxaline derivatives, the HOMO-LUMO gap has been shown to be a key descriptor in correlating structure with biological activity. d-nb.info

Table 2: Representative Frontier Orbital Energies for Quinoxaline-based Compounds

| Orbital | Energy (eV) - Representative | Significance |

| HOMO | -8.5 to -9.0 | Electron-donating ability |

| LUMO | -0.3 to 0.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.2 to 9.2 | Chemical reactivity, stability |

These values are derived from studies on various quinoxaline derivatives and serve as an example. samipubco.com The precise energies for this compound would require a dedicated DFT calculation.

Modeling of Spectroscopic Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are invaluable for predicting and interpreting spectroscopic data, including UV-Vis, IR, and NMR spectra. uctm.eduuochb.czfupress.com By calculating theoretical spectra, researchers can assign experimental signals to specific electronic transitions or vibrational modes. worldscientific.com

For this compound, TD-DFT calculations can predict the electronic absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic system. uctm.edu Similarly, DFT can compute the harmonic vibrational frequencies, which can be correlated with experimental FT-IR spectra to identify characteristic vibrations of the quinoxalinium core and the methyl group. uctm.edu GIAO-DFT methods are used to calculate theoretical NMR chemical shifts (¹H and ¹³C), aiding in the structural elucidation and assignment of experimental NMR data. uctm.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the motion of atoms and molecules. sioc-journal.cnimist.ma For this compound, MD simulations are particularly useful for understanding its behavior in solution, such as its interaction with solvent molecules and counter-ions. mdpi.comrsc.org

These simulations can model the formation of solvation shells around the cation, revealing how solvent molecules like water arrange themselves to stabilize the positive charge. MD can also be used to explore the conformational dynamics, such as the rotation of the methyl group, and to investigate the stability of potential aggregates or dimers in solution. mdpi.com In the context of drug design or materials science, MD simulations can model the interaction of the this compound cation with biological macromolecules or surfaces, providing a dynamic view of binding processes. imist.ma

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models use calculated molecular descriptors to predict the activity of new compounds. d-nb.info Quinoxaline derivatives have been the subject of numerous QSAR studies for activities including anticancer, antileishmanial, and antitubercular properties. d-nb.infonih.govabjournals.org

In a typical QSAR study involving quinoxalinium salts, this compound could serve as one of the compounds in the training or test set. nih.gov Molecular descriptors derived from its computed structure—such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and topological indices—would be used to build the QSAR model. d-nb.infonih.gov For instance, a QSAR model for antileishmanial activity in quinoxaline derivatives successfully used the HOMO energy (E HOMO) as a key descriptor, demonstrating the link between electronic structure and biological function. d-nb.info

Mechanistic Insights from Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often inaccessible experimentally. researchgate.netacs.org For this compound, computational approaches can provide mechanistic insights into its reactions, such as nucleophilic additions or cycloadditions.

DFT calculations can be used to map the potential energy surface of a reaction involving the this compound cation. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. Such studies have been instrumental in understanding the reactivity of related N-alkylazinium salts, for example, in dearomatization reactions where the regioselectivity of nucleophilic attack is explained by analyzing the computed electronic structure and reaction barriers. researchgate.net

Bio-computational Modeling of Interactions

Theoretical and computational chemistry studies play a crucial role in understanding the interactions of "this compound" at a molecular level. These in-silico methods provide valuable insights into its potential biological activities by modeling its interactions with various biomolecular targets. The primary computational techniques employed for this purpose include molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or nucleic acid. For quinoxaline derivatives, these studies have often focused on their potential as anticancer agents by targeting specific enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ijpras.combiorxiv.org While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles derived from studies on related quinoxaline derivatives are informative. These studies consistently highlight the importance of the quinoxaline scaffold in fitting into the binding pockets of these receptors. ijpras.combiorxiv.orgnih.gov The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site. nih.gov For instance, in the case of VEGFR-2, quinoxaline derivatives have been shown to interact with key amino acid residues such as ASP1044 and GLU883. biorxiv.org The positive charge on the nitrogen atom in the 1-position of this compound is expected to play a significant role in forming strong electrostatic interactions with negatively charged residues within a binding pocket.

Density Functional Theory (DFT) calculations provide a deeper understanding of the electronic properties of a molecule, which in turn dictate its reactivity and interaction capabilities. acs.org For quinoxalinium salts, DFT studies have been used to analyze their electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. researchgate.net These calculations help in identifying the regions of the molecule that are most likely to engage in nucleophilic or electrophilic interactions. researchgate.net For this compound, the positive charge is primarily localized on the quinoxalinium ring system, making it an electrophilic species. This electrophilicity is a key factor in its interaction with biological nucleophiles, such as the side chains of certain amino acids or the phosphate (B84403) backbone of DNA. DFT studies on similar quinoxalinium compounds have also shed light on their ability to form host-guest complexes with various anions, a process driven by non-covalent interactions. researchgate.net

The following table summarizes findings from computational studies on various quinoxaline derivatives, which can provide a basis for understanding the potential interactions of this compound.

| Derivative Class | Target | Computational Method | Key Findings |

| Quinoxaline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | The quinoxaline nucleus is a key pharmacophore for binding. Interactions are primarily through hydrogen bonds and hydrophobic interactions with active site residues. ijpras.com |

| 3-Methylquinoxaline Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Molecular Docking | Several derivatives showed high binding affinities, with interactions involving key residues like GLU883 and ASP1044. biorxiv.orgnih.gov |

| Quinoxalinium Salts | Anions (e.g., F⁻, AcO⁻, ascorbate) | Density Functional Theory (DFT) | The positively charged quinoxalinium cation acts as a host for anions through non-covalent interactions and, in some cases, nucleophilic addition. researchgate.netresearchgate.net |

| Substituted Quinoxalines | Mycobacterium tuberculosis | Quantitative Structure-Activity Relationship (QSAR) | Topological and electrostatic descriptors were identified as important factors for antitubercular activity. |

Applications in Materials Science and Functional Chemistry

Photoinitiators for Polymerization

Quinoxaline-based compounds have been identified as a promising scaffold for designing photoinitiating systems, which are crucial for converting liquid monomers into solid polymers using light as an activation source. researchgate.netresearchgate.net These systems are fundamental to technologies like 3D printing, coatings, and adhesives. researchgate.netnih.gov While many quinoxaline (B1680401) derivatives function in multicomponent systems, quinoxalinium salts have been explored for their potential as single-component initiators.

Type I Photoinitiators

Type I photoinitiators are molecules that undergo unimolecular bond cleavage upon absorbing light, directly generating reactive species, such as free radicals or cations, that initiate polymerization.

Research has shown that certain quinoxalinium salts can function as Type I photoinitiators. For instance, a benzyl-substituted quinoxalinium salt has been demonstrated to initiate cationic polymerization upon irradiation with UV light. The mechanism involves the homolytic cleavage of the bond between the quinoxalinium ring and the benzyl (B1604629) group, which generates a benzyl cation. This cation then acts as the initiating species for the polymerization process. mdpi.com However, the utility of simple quinoxalinium salts in this capacity is often limited because their light absorption occurs in the UV range, not the visible spectrum. mdpi.com

Visible Light Photopolymerization

Visible light photopolymerization is increasingly preferred over UV-based methods due to enhanced safety, greater light penetration depth, and lower equipment costs. researchgate.netrsc.org Quinoxalines are considered potential candidates for developing photoinitiating systems that can be activated by low-intensity light sources like LEDs. researchgate.netmdpi.com

While simple quinoxalinium salts often lack absorption in the visible range, they can be chemically modified or used in multicomponent systems to overcome this limitation. mdpi.comnih.gov In these systems, a separate photosensitizer absorbs visible light and then interacts with the quinoxalinium salt, which acts as an electron acceptor, to generate the initiating radicals or cations. mdpi.com The development of monocomponent systems, where the photosensitizer is covalently linked to the initiator, is a key area of research to simplify formulations. nih.gov The primary challenge remains in designing quinoxalinium-based structures that are intrinsically sensitive to visible light while maintaining high initiation efficiency. rsc.org

Fluorescent Chemosensors and Probes

The electron-deficient nature of the 1-methylquinoxalin-1-ium cation makes it highly sensitive to its electronic environment. This property is exploited in the design of fluorescent chemosensors, where the interaction with specific analytes induces a measurable change in the compound's fluorescence, allowing for detection.

Anion Sensing Mechanisms (Nucleophilic Addition vs. Host-Guest)

Quinoxalinium salts have been engineered as sophisticated chemosensors capable of selectively detecting anions through distinct mechanisms, which can be differentiated based on the size and basicity of the anion. rsc.orgrsc.org This dual-mode action enhances the selectivity of the sensor. rsc.org

Nucleophilic Addition: For small and relatively basic anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), the sensing mechanism involves a direct nucleophilic attack at the electron-deficient C2 position of the quinoxalinium ring. rsc.orgrsc.org This covalent bond formation leads to the de-aromatization of the quinoxalinium cation, causing a significant change in its electronic structure. This change is observable as a quenching of fluorescence and a shift in UV-Vis absorption spectra. rsc.orgrsc.org The process can be confirmed using ¹H NMR spectroscopy, which shows a characteristic shift in the signals for the protons on the quinoxalinium ring, confirming the structural change. rsc.org

Host-Guest Complex Formation: For larger anions, such as ascorbate, direct nucleophilic addition is sterically hindered by substituents on the quinoxalinium scaffold. rsc.orgrsc.org In this case, a non-covalent host-guest complex is formed. The larger anion is held in a binding pocket, and the interaction, while weaker than a covalent bond, is sufficient to perturb the electronic environment of the quinoxalinium fluorophore. This results in changes to the absorption and fluorescence signals without de-aromatization of the ring. rsc.orgrsc.org ¹H NMR studies confirm this mechanism, as no significant peak shifting is observed, indicating the absence of a covalent bond. rsc.org

Table 1: Anion Sensing Mechanisms of Quinoxalinium-Based Chemosensors

| Anion Type | Interaction Mechanism | Consequence for Quinoxalinium Core | Spectroscopic Evidence |

|---|---|---|---|

| Small Anions (e.g., F⁻, AcO⁻) | Nucleophilic Addition at C2 Position | De-aromatization, Covalent Bond Formation | Fluorescence Quenching, Shift in ¹H NMR Signals |

| Large Anions (e.g., Ascorbate) | Host-Guest Complex Formation | No De-aromatization, Non-covalent Interaction | Changes in Absorption/Fluorescence, No Shift in ¹H NMR Signals |

This table is based on findings from studies on substituted quinoxalinium salts. rsc.orgrsc.org

Near-Infrared Probes

Fluorescent probes that operate in the near-infrared (NIR) region (typically 650-900 nm) are highly desirable for biological imaging because NIR light offers deeper tissue penetration, reduced light scattering, and minimal photodamage to cells. rsc.org Quinoxaline-based skeletons, particularly cationic ones, have been successfully incorporated into probes for NIR applications. rsc.orgresearchgate.net

Researchers have designed cationic probes by combining a quinoxalinium scaffold with hemicyanine dyes. These probes exhibit an "OFF-ON" fluorescence response, where their fluorescence is significantly enhanced upon binding to a target. rsc.org For example, probes synthesized from 1,3-dimethylquinoxalinium iodide have been shown to selectively bind to nucleic acids (DNA and RNA) in mitochondria. rsc.orgresearchgate.net Upon binding, the fluorescence emission is intensified and red-shifted into the NIR region (660–664 nm). rsc.org This allows for the specific imaging of mitochondrial nucleic acids, which is crucial for studying cellular health and disease. rsc.org

Furthermore, quinoxaline-based semiconducting polymer dots (Pdots) have been developed that exhibit ultrabright NIR fluorescence with high quantum yields (up to 47%) and excellent biocompatibility, making them suitable for in vivo imaging applications like microangiography. nih.gov

Table 2: Performance of Quinoxaline-Based NIR Probes

| Probe Type | Target Analyte | Emission Max (Bound) | Key Features |

|---|---|---|---|

| Cationic Quinoxalinium-Hemicyanine | Mitochondrial Nucleic Acids | 660-664 nm | "OFF-ON" response; High selectivity; Good cell permeability |

| Quinoxaline-Based Pdots | In vivo Imaging Agent | >650 nm | Ultrabright; High quantum yield (47%); Excellent biocompatibility |

This table summarizes data from research on quinoxalinium derivatives and polymers. rsc.orgnih.gov

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

In the field of optoelectronics, quinoxaline derivatives are valued for their electron-deficient nature, making them excellent electron-transporting and emissive materials for use in Organic Light-Emitting Diodes (OLEDs). st-andrews.ac.ukgoogle.com The this compound cation itself represents a potent electron-accepting moiety that can be incorporated into more complex molecular designs for these applications.

Quinoxaline derivatives are versatile and can be used as the material for several different layers within an OLED device, including the electron-transporting layer (ETL), the hole-transporting layer (HTL), or as either the host or guest material in the emissive layer (EML). google.comnih.gov Their rigidity and thermal stability contribute to the durability and performance of the device. google.com

In many advanced OLED emitters, particularly those based on thermally activated delayed fluorescence (TADF), the quinoxaline unit serves as a strong electron acceptor. st-andrews.ac.ukrsc.org These emitters are often designed with a Donor-π-Acceptor (D-π-A) architecture, where the quinoxaline core acts as the acceptor 'A'. st-andrews.ac.uk By pairing it with various electron-donating 'D' units, the emission color can be tuned across the visible spectrum and into the deep-red and NIR regions. st-andrews.ac.uk For example, solution-processed OLEDs using a pyrazino[2,3-g]quinoxaline (B3350192) acceptor have achieved electroluminescence at 685 nm and 780 nm. st-andrews.ac.uk The strong electron-accepting ability of the quinoxaline core is critical for creating materials with small singlet-triplet energy splitting, a key requirement for efficient TADF. rsc.org

Redox-Active Systems and Electron Transfer Mediators

The this compound moiety is a key player in the development of redox-active systems due to its ability to undergo reversible electron transfer processes. As an N-methylated derivative of quinoxaline, the cation possesses a positive charge that enhances its electron-accepting capabilities. This property is central to its function as an electron transfer mediator, facilitating charge transfer in various chemical and electrochemical processes.

Research into N-methylated quinoxalinium-type compounds has provided insights into their redox behavior. For instance, studies on ruthenium(II) complexes incorporating N-methyl pyridyl quinoxaline ligands have demonstrated the participation of the quinoxalinium unit in redox reactions. In these complexes, the sequential replacement of other ligands with the N-methylated quinoxalinium ligand leads to an increase in the Ru(II)/Ru(III) oxidation potential, indicating the strong electron-accepting nature of the quinoxalinium moiety.

The electrochemical properties of related quinoxalinium structures have been investigated using techniques such as cyclic voltammetry. While specific data for this compound is not extensively documented in readily available literature, computational studies on similar structures, like 3-methylquinoxalin-2(1H)-one, offer valuable predictions of their redox potentials. These studies help in understanding the influence of substituents on the electron-accepting properties of the quinoxaline core.

The function of quinoxalinium salts as electron acceptors is analogous to that of bipyridinium salts, such as viologens, which are well-known for their applications in redox flow batteries and electrochromic devices. The ability of the this compound cation to accept an electron and form a stable radical makes it a promising candidate for similar applications. The reversible nature of this redox process is crucial for the long-term stability and efficiency of such systems.

The underlying principle of their redox activity lies in the stabilization of the reduced species. Upon accepting an electron, the this compound cation is converted to a neutral radical. The stability of this radical species is a key determinant of the redox potential and the reversibility of the electron transfer process. The aromatic nature of the quinoxaline ring system contributes to the delocalization and stabilization of the unpaired electron in the radical state.

Functional Materials Development Based on Quinoxalinium Units

The incorporation of this compound units into larger molecular architectures and polymeric structures is a promising strategy for the development of novel functional materials. The strong electron-accepting character of the quinoxalinium cation can be harnessed to create materials with interesting electronic and optical properties, suitable for applications in organic electronics and sensor technology.

One area of development is in the construction of donor-acceptor systems. By combining the electron-accepting quinoxalinium unit with electron-donating moieties, it is possible to create materials with charge-transfer characteristics. These materials can exhibit unique photophysical properties, such as intramolecular charge-transfer absorption and emission, which are sensitive to the surrounding environment. This sensitivity makes them potential candidates for use in chemical sensors and molecular probes.

Furthermore, the integration of quinoxalinium units into conjugated polymers can significantly modify their electronic properties. The electron-deficient nature of the quinoxalinium moiety can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for applications in n-type organic field-effect transistors (OFETs) and as electron-transporting materials in organic light-emitting diodes (OLEDs).

While specific examples of functional materials based solely on the this compound cation are emerging, the broader class of quinoxaline-containing materials has seen significant research. For example, the synthesis of processable quinoxaline-based polymers has been explored for their potential in electronic applications. These polymers often exhibit good thermal stability and can be designed to have specific electronic and optical properties through the strategic placement of substituent groups on the quinoxaline ring.

The development of such materials often involves the synthesis of functionalized quinoxaline monomers that can be subsequently polymerized. The introduction of the N-methyl group to form the quinoxalinium cation can be performed either on the monomer or on the final polymer. This post-polymerization modification allows for the tuning of the material's properties after its initial synthesis.

Below is a table summarizing the key aspects of this compound in materials science applications:

| Application Area | Key Property of this compound | Potential Function |

| Redox-Active Systems | Strong Electron Acceptor | Electron Transfer Mediator |

| Reversible Redox Behavior | Component in Redox Flow Batteries | |

| Functional Materials | Electron-Deficient Nature | n-Type Organic Semiconductor |

| Charge-Transfer Characteristics | Active Layer in Chemical Sensors | |

| Modifiable Electronic Properties | Electron-Transporting Material in OLEDs |

Coordination and Organometallic Chemistry of 1 Methylquinoxalin 1 Ium

Metal Complexes with N-Heterocyclic Cationic Ligands

The coordination chemistry of N-heterocyclic cations like 1-methylquinoxalin-1-ium is an area of growing interest. These ligands can interact with metal centers in various ways, influencing the electronic properties and reactivity of the resulting complexes. While simple coordination complexes of this compound as a standalone cationic ligand are not extensively documented in isolated and structurally characterized forms, its behavior can be inferred from its in-situ generation and reactivity in the presence of metal clusters.

A notable example involves the reaction of neutral triruthenium carbonyl clusters with methyl triflate, which leads to the methylation of a coordinated quinoxaline (B1680401) ligand, forming a cationic N-methylquinoxalinium ligand within the cluster framework. nih.gov The resulting cationic cluster complex, [Ru₃(CO)₁₀(μ-H)(μ-κ²N,C-L¹Me)]⁺ (where HL¹ = quinoxaline), showcases the N-methylquinoxalinium cation bound to the trimetallic core. nih.gov The positive charge on the heterocyclic ligand significantly enhances the complex's reactivity towards nucleophiles compared to clusters with neutral N-heterocyclic ligands. nih.gov

The coordination of such cationic N-heterocyclic ligands often involves a C-metalation, where a carbon atom of the heterocyclic ring forms a direct bond with a metal center, in addition to the nitrogen-metal bond. This κ²N,C-coordination mode is a common feature in the organometallic chemistry of N-heterocyclic ligands. The stability and reactivity of these complexes are influenced by factors such as the nature of the metal, the other ligands present, and the specific N-heterocyclic cation.

Interactive Data Table: Reactivity of a Cationic Triruthenium Cluster with N-Methylquinoxalinium Ligand

| Reactant | Nucleophile | Product | Observations | Reference |

| [Ru₃(CO)₁₀(μ-H)(μ-κ²N,C-L¹Me)]⁺ | Methyl lithium | [Ru₃(CO)₉(μ-H)(μ₃-κ²N,C-L¹Me₂)] | Attack at the C atom of the only CH group adjacent to the N-methyl group. | nih.gov |

| [Ru₃(CO)₁₀(μ-H)(μ-κ²N,C-L¹Me)]⁺ | K-selectride | [Ru₃(CO)₉(μ-H)(μ₃-κ²N,C-L¹HMe)] | Attack at the C atom of the only CH group adjacent to the N-methyl group. | nih.gov |

Dearomative Functionalization in Metal-Catalyzed Reactions

The dearomative functionalization of aromatic compounds is a powerful strategy in organic synthesis for creating three-dimensional molecular architectures. Quinoxalinium salts, including this compound, have emerged as valuable substrates in such transformations, particularly in metal-catalyzed reactions.

A significant advancement in this area is the rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts. nih.govnih.gov This process typically involves the reaction of a quinoxalinium salt with a nucleophile, such as an aryl or alkenyl boronic acid, in the presence of a rhodium catalyst. nih.govnih.gov The reaction proceeds with high enantioselectivity, affording chiral dihydroquinoxalines. nih.govnih.gov These products can be further functionalized to access a variety of substituted tetrahydroquinoxalines, which are important scaffolds in medicinal chemistry. nih.gov

The general mechanism for this transformation is believed to involve the enantioselective addition of the nucleophile to the quinoxalinium cation, facilitated by the chiral rhodium catalyst. The reaction tolerates a range of functional groups on both the quinoxalinium salt and the boronic acid, highlighting its synthetic utility. nih.gov For instance, electron-rich, electron-neutral, and electron-poor aryl and alkenyl boronic acids have been successfully employed. nih.gov

Interactive Data Table: Rhodium-Catalyzed Asymmetric Dearomatization of Quinoxalinium Salts

| Quinoxalinium Salt | Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (% ee) | Reference |

| N-Alkylquinoxalinium | Aryl boronic acids | Rhodium(I)/Chiral Ligand | Dihydroquinoxalines | up to 99% | nih.govresearchgate.net |

| N-Alkylquinoxalinium | Alkenyl boronic acids | Rhodium(I)/Chiral Ligand | Dihydroquinoxalines | up to 99% | nih.govresearchgate.net |

Reductive Dimerization in Cluster Complexes

In the context of multinuclear organometallic chemistry, this compound cations coordinated to metal clusters can undergo unique reductive dimerization reactions. These processes involve the coupling of two N-heterocyclic ligands to form a new C-C bond, leading to the formation of larger, more complex molecular architectures.

A well-studied example is the one-electron reduction of the cationic triruthenium cluster complex [Ru₃(μ-H)(μ-κ²N,C-L²Me)(CO)₁₀]⁺ (where HL²Me = N-methylquinoxalinium). nih.gov This reduction, which can be achieved using a reducing agent like cobaltocene, generates a short-lived, ligand-centered radical species. nih.gov This radical then dimerizes with another identical radical, resulting in the formation of a neutral hexanuclear ruthenium derivative. nih.gov

The dimerization is highly selective, occurring exclusively between the exo faces of the bridging ligands of two trinuclear enantiomers of the same configuration. nih.gov This leads to the formation of a hexanuclear dimer with a specific (rac) structure. nih.gov The final structure of the dimeric product, [Ru₆(μ-H)₂(μ₆-κ⁴N₂,C₂-(L²Me)₂)(CO)₁₈], features a new intermolecular C-C bond between the two N-methylquinoxalinium ligands. nih.gov Electrochemical measurements and DFT calculations have been employed to understand the nature of the radical intermediates and the regioselectivity of the dimerization process. nih.gov

Interactive Data Table: Reductive Dimerization of a Triruthenium Cluster with N-Methylquinoxalinium

| Starting Complex | Reducing Agent | Key Intermediate | Final Product | Key Feature | Reference |

| [Ru₃(μ-H)(μ-κ²N,C-L²Me)(CO)₁₀]⁺ | Cobaltocene | Ligand-centered trinuclear radical | [Ru₆(μ-H)₂(μ₆-κ⁴N₂,C₂-(L²Me)₂)(CO)₁₈] | Intermolecular C-C bond formation | nih.gov |

Supramolecular Chemistry and Host Guest Interactions

Anion Recognition through Non-Covalent Interactions

The interaction of 1-methylquinoxalin-1-ium and its derivatives with anions is a multifaceted process that can involve a combination of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and π-stacking. Research into quinoxalinium-based chemosensors has revealed that these compounds can exhibit a dual-mode of action when interacting with anions. researchgate.net

For smaller, highly charged anions such as fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), the interaction can proceed via a nucleophilic addition at the C2 position of the quinoxalinium ring. This covalent interaction leads to a de-aromatization of the quinoxalinium cation, which can be observed through significant changes in spectroscopic properties like UV-Vis absorption and fluorescence. researchgate.net

In the case of larger anions, such as ascorbate, direct nucleophilic attack is sterically hindered. Instead, the interaction is dominated by the formation of a host-guest complex. researchgate.net This complex is stabilized by non-covalent forces. The primary driving force for this association is the electrostatic attraction between the cationic this compound host and the anionic guest.

Furthermore, the planar structure of the quinoxalinium moiety allows for π-π stacking interactions, which can contribute to the stability of the host-guest complex, especially with anionic guests that also possess aromatic character. The presence of substituents on the quinoxaline (B1680401) ring can further modulate these interactions. For instance, the introduction of a hydroxyl group, as seen in 7-hydroxy-1-methylquinoxalin-1-ium, can introduce an additional site for hydrogen bonding with anions like peroxide. acs.org

The binding of different anions to quinoxalinium salts can be monitored using various analytical techniques. Changes in the chemical shifts of the protons on the quinoxalinium ring in ¹H NMR spectroscopy provide clear evidence of anion binding and can help to elucidate the nature of the interaction. researchgate.net

| Anion | Interaction Type with Quinoxalinium Salts | Spectroscopic Evidence | Reference |

| Fluoride (F⁻) | Nucleophilic Addition | Changes in UV-Vis and Fluorescence, Shift in ¹H NMR signals | researchgate.net |

| Acetate (AcO⁻) | Nucleophilic Addition | Changes in UV-Vis and Fluorescence, Shift in ¹H NMR signals | researchgate.net |

| Ascorbate | Host-Guest Complex Formation | Changes in UV-Vis and Fluorescence, Shift in ¹H NMR signals | researchgate.net |

| Peroxide (O₂²⁻) | Hydrogen Bonding/Electrostatic | Inferred from reaction products | acs.org |

Design Principles for Quinoxalinium-based Receptors

The design of effective anion receptors based on the this compound scaffold follows several key principles of supramolecular chemistry. The goal is to create a host molecule with a binding site that is complementary to the target anion in terms of size, shape, and electronic properties.

Electrochemical Studies and Redox Potentials

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. libretexts.org It provides information on the reduction and oxidation potentials of a compound and the stability of its various oxidation states. libretexts.orgbasinc.com

Studies on quinoxaline (B1680401) derivatives show that the pyrazine (B50134) ring is the primary electroactive center. nih.govresearchgate.net The reduction of the quinoxaline system is often a pH-dependent process involving the transfer of electrons and protons. nih.govresearchgate.net For N-alkylated quinoxalinium cations like 1-Methylquinoxalin-1-ium, the reduction process is typically initiated by a single-electron transfer to the electron-deficient ring system.

In the case of the related compound, 7-hydroxy-1-methylquinoxalin-1-ium, electrochemical studies have been performed. researchgate.net The cyclic voltammograms of quinoxalinone derivatives often demonstrate quasi-reversible to irreversible electrode processes. nih.gov The reversibility is assessed by the separation between the cathodic (reduction) and anodic (oxidation) peak potentials (ΔEp = Epa - Epc). For a fully reversible one-electron process, the theoretical value is close to 59 mV at 25°C. basinc.com Larger separations and a dependence of peak potentials on the scan rate indicate slower electron transfer kinetics or coupled chemical reactions. basinc.comnih.gov

The peak current (ip) in a cyclic voltammogram is related to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Sevcik equation. basinc.com Chronoamperometry, which measures current as a function of time at a constant potential, can also be used to study the kinetics of the electrode process.

Table 1: Representative Electrochemical Data for Quinoxaline Derivatives This table is illustrative and compiles typical data from studies on related quinoxaline derivatives, as specific data for the unsubstituted this compound is not readily available in the cited literature.

| Compound | Technique | Solvent/Electrolyte | Epc (V) | Epa (V) | ΔEp (mV) | Scan Rate (mV/s) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | CV | Britton-Robinson buffer (pH 4) | -0.6 to -0.8 (approx.) | -0.5 to -0.7 (approx.) | >59 | 25-500 | nih.gov |

| 2-Methyl quinoxaline | CV | 0.1 M KOH/0.9 M KCl | Average Peak Potential: -1.33 V vs Ag/AgCl | 100 | dtu.dk | ||

| Quinoxaline | CV | Britton-Robinson buffer (pH 4.5) | -0.8 (approx.) | Significant degradation observed | 100 | dtu.dk |

Electron Transfer Kinetics

The kinetics of electron transfer are a fundamental aspect of electrochemical reactions. palmsens.com For quinoxalinium compounds, the rate of electron transfer can be influenced by the electrode material, the solvent, and the molecular structure of the compound itself. harvard.edu The reversibility of a redox couple in cyclic voltammetry provides qualitative insight into the electron transfer kinetics. basinc.com

A quasi-reversible or irreversible process, often observed for quinoxaline derivatives, indicates slow electron transfer kinetics. nih.govresearchgate.net In such cases, the peak separation (ΔEp) increases with the scan rate. nih.gov This behavior suggests that the rate of electron transfer is not fast enough to maintain equilibrium concentrations of the oxidized and reduced species at the electrode surface throughout the potential scan. basinc.com

Correlation of Electrochemical Properties with Molecular Structure

The molecular structure has a profound impact on the electrochemical properties of quinoxaline-based molecules. researchgate.netdtu.dk The introduction of substituents onto the quinoxaline ring system can significantly alter the redox potentials and electron transfer kinetics. abechem.com

Effect of N-Alkylation: The quaternization of a nitrogen atom to form a this compound salt makes the heterocyclic ring significantly more electron-deficient compared to the neutral quinoxaline molecule. This increased electron deficiency facilitates reduction, resulting in a shift of the reduction potential to less negative (more positive) values.

Effect of Substituents: The electronic nature of substituents on the benzo ring or the pyrazine ring modifies the electron density of the electroactive center.

Electron-donating groups (like methyl, -CH₃) generally make the reduction more difficult, shifting the reduction potential to more negative values. For example, the measured average peak potential of 2-methyl quinoxaline was found to be 40 mV more negative than that of 5-methyl quinoxaline, demonstrating the influence of the substituent's position. dtu.dk

Electron-withdrawing groups (like nitro, -NO₂; or chloro, -Cl) make the reduction easier by further decreasing the electron density of the ring, causing a shift to more positive potentials. researchgate.net

Studies on 2-substituted quinoxaline derivatives have established a linear correlation between the reduction potential and the electron affinity energy of the compounds, confirming a common reduction mechanism for the series. abechem.com This correlation underscores the principle that quinoxaline derivatives with the least negative reduction potentials are the most potent electron acceptors and, in some contexts, the most biologically active. abechem.com Therefore, the electrochemical properties of this compound are intrinsically linked to its specific molecular architecture, particularly the permanent positive charge on the nitrogen atom which dominates its redox behavior.

Future Directions and Emerging Research Avenues

Advanced Catalytic Systems for 1-Methylquinoxalin-1-ium Transformations

A primary frontier for research into this compound lies in the development of advanced catalytic systems to control its transformations with high precision and stereoselectivity. The inherent aromaticity of the quinoxalinium core presents a significant challenge, but recent breakthroughs in the catalytic dearomatization of related N-heterocycles provide a clear roadmap for future work.

Future research should concentrate on adapting and optimizing transition metal catalysis for the asymmetric functionalization of the this compound cation. A promising approach is the rhodium-catalyzed asymmetric addition of nucleophiles, which has been successfully applied to N-benzoylquinoxalinium salts. nih.gov This method facilitates the enantioselective synthesis of valuable 2,3-dihydroquinoxalines. nih.gov The extension of this methodology to this compound could unlock pathways to a wide array of chiral tetrahydroquinoxaline derivatives.

Key research objectives in this area include:

Catalyst Screening: Investigating a broader range of transition metal catalysts beyond rhodium, such as those based on palladium, iridium, and copper, in combination with a diverse library of chiral ligands.

Ligand Design: Developing new, tailored chiral ligands specifically designed to provide high enantioselectivity in reactions involving the less sterically hindered this compound substrate.

Reaction Scope Expansion: Moving beyond aryl and alkenyl boronic acids to explore a wider variety of nucleophiles, including stabilized carbanions, organozinc reagents, and organocuprates, to introduce diverse functional groups.

A summary of potential catalytic transformations is presented in Table 1.

Table 1: Prospective Catalytic Transformations for this compound

| Catalyst System (Proposed) | Nucleophile | Product Class | Potential Application | Reference Model |

| Rh(COD)₂BF₄ / (S)-BINAP | Arylboronic Acids | Chiral Dihydroquinoxalines | Asymmetric Synthesis | nih.gov |

| Palladium(II) Acetate (B1210297) | Alkenes (Heck-type) | Alkenylated Quinoxalines | Synthesis of Complex Scaffolds | nih.gov |

| Phase Transfer Catalysts | Alkyl Halides | Functionalized Quinoxalinones | Derivatization | researchgate.net |

Exploration of Novel Reactivity Patterns and Synthetic Methodologies

Building upon new catalytic systems, the exploration of novel reactivity patterns for this compound is a crucial research avenue. The charged nature of the cation makes it an excellent electrophile, opening doors to reactions not typically accessible to neutral quinoxaline (B1680401).

Future investigations should aim to exploit the electrophilicity of the C2 and C3 positions of the this compound ring. The enantioselective dearomatization serves as a foundational example of this reactivity. nih.gov Further studies could explore other classes of nucleophilic additions and cycloadditions. For instance, Streker-type reactions and additions of Grignard reagents have shown promise with related quinoxalinium systems, yielding functionalized tetrahydroquinoxalines with high diastereoselectivity. nih.gov

Emerging research directions should include:

Asymmetric Reductions: Developing methods for the enantioselective reduction of the C=N bond to produce chiral 2,3-dihydroquinoxalines.

Cycloaddition Reactions: Investigating [3+2] and [4+2] cycloaddition reactions where this compound acts as the electrophilic component, providing rapid access to complex, fused heterocyclic systems.

Radical Reactions: Exploring single-electron transfer (SET) pathways to generate radical intermediates from this compound, enabling novel C-H functionalization reactions at the methyl group or other positions on the quinoxaline core.

Integration with Advanced Spectroscopic Techniques for Real-time Monitoring

To accelerate the discovery and optimization of reactions involving this compound, integrating advanced spectroscopic techniques for real-time monitoring is essential. Traditional offline analysis (e.g., chromatography after reaction workup) is time-consuming and may not capture transient intermediates or provide accurate kinetic data.

The application of modern, in-situ monitoring tools can provide unprecedented mechanistic insight. A particularly promising technology is benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, which can now be deployed directly in a fume hood for continuous reaction analysis. researchgate.net Recent advancements, such as ultrafast 2D NMR (e.g., UF COSY), allow for the acquisition of two-dimensional correlation spectra in seconds, making it possible to resolve complex reaction mixtures in non-deuterated solvents and unambiguously track the conversion of reactants to products in real-time. nih.govresearchgate.net

Future research should focus on:

Kinetic Analysis: Employing real-time NMR or FT-IR spectroscopy to determine the kinetic profiles of catalytic transformations of this compound. nih.govscispace.com This data is crucial for understanding reaction mechanisms and optimizing conditions.

Intermediate Detection: Using techniques like ultrafast 2D NMR to identify and characterize short-lived intermediates in catalytic cycles, which is key to overcoming reaction bottlenecks and improving catalyst design. researchgate.net

High-Throughput Screening: Combining real-time monitoring with automated reaction platforms to rapidly screen catalysts, solvents, and other parameters, thereby accelerating the development of new synthetic methodologies.

Table 2: Advanced Spectroscopic Techniques for Future this compound Research

| Technique | Application | Key Advantage | Reference Model |

| Benchtop Ultrafast 2D NMR | Real-time reaction monitoring, kinetic analysis, intermediate identification | High resolution in complex mixtures, structural confirmation of species | nih.govresearchgate.net |

| In-situ FT-IR Spectroscopy | Monitoring concentration changes of key functional groups | Sensitivity to vibrational modes, non-invasive | scispace.com |

| Mass Spectrometry (Flow) | On-line reaction progress tracking | High sensitivity, molecular weight information | researchgate.net |

Development of Next-Generation Functional Materials and Supramolecular Assemblies

The inherent positive charge and planar aromatic structure of this compound make it an attractive building block for the development of next-generation functional materials and supramolecular assemblies.

Research should be directed towards incorporating the this compound cation into polymers and frameworks to create materials with tailored electronic, optical, or recognition properties. Its structural similarity to compounds used as corrosion inhibitors and materials with non-linear optical (NLO) properties suggests significant potential. mdpi.comuctm.edu

In the realm of supramolecular chemistry, the cation can participate in non-covalent interactions such as π-π stacking, ion-pairing, and hydrogen bonding. nih.gov A key area of future research is the study of how different counter-anions affect the self-assembly and final properties of these materials. As demonstrated in related metal-helicate systems, the choice of counter-ion can fundamentally alter the resulting supramolecular architecture (e.g., from a 2D coordination network to a discrete assembly) and modulate the electronic and redox properties of the final structure. nih.gov

Key future objectives include:

NLO Materials: Synthesizing and evaluating chromophores containing the this compound moiety as an electron-accepting group to create materials with a high first-order hyperpolarizability for applications in optical signal processing. uctm.edu

Supramolecular Polymers: Using the cation as a recognition site to drive the formation of dynamic and adaptive polymers held together by non-covalent bonds, a concept central to adaptive chemistry. youtube.com

Host-Guest Chemistry: Exploring the ability of macrocycles to bind this compound, leading to the development of chemical sensors or stimuli-responsive systems. youtube.com

Further Computational Refinements and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and guiding experimental design. For this compound, further computational refinements can provide deep insights into its intrinsic properties and reactivity.

Future computational studies should focus on building predictive models for the transformations and applications of this compound. DFT calculations can be used to model reaction pathways, predict the outcomes of catalytic reactions, and design new catalysts with enhanced activity and selectivity. mdpi.com For materials science applications, computational methods can predict electronic properties, such as frontier molecular orbital energies (HOMO/LUMO), which are crucial for designing NLO materials or understanding charge transport. scispace.comresearchgate.net

Specific computational research goals include:

Reactivity Prediction: Using DFT to calculate local reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) to predict the most likely sites for nucleophilic or electrophilic attack on the this compound cation and its potential reaction partners. scirp.org

Catalyst Design: Modeling the transition states of catalytic cycles involving this compound to understand the origins of stereoselectivity and to rationally design more effective chiral ligands.

Surface Interactions: Performing dispersion-corrected DFT calculations to model the adsorption of this compound on metal surfaces, which is essential for developing more effective corrosion inhibitors. mdpi.com

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the characterization of new compounds and to help interpret data from real-time monitoring experiments. scispace.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.